2-Phenyl-1-piperidin-4-ylethanol
Description
Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and synthesis of pharmaceuticals. encyclopedia.pubnih.gov This structural motif is prevalent in numerous FDA-approved drugs and natural alkaloids, highlighting its importance in medicinal chemistry. encyclopedia.pubthieme-connect.comresearchgate.net Piperidine and its derivatives are utilized in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pubnih.gov The versatility of the piperidine scaffold allows for the introduction of various functional groups, which can modulate a molecule's physicochemical properties, biological activity, and pharmacokinetic profiles. thieme-connect.comresearchgate.netijnrd.org
The incorporation of a piperidine moiety can enhance a compound's drug-like properties. For instance, it can improve brain exposure of a potential drug, a critical factor for treating central nervous system disorders. encyclopedia.pub Chiral piperidine scaffolds are particularly significant as they can lead to enhanced biological activity and selectivity, as well as reduced toxicity. thieme-connect.comresearchgate.net The ability to synthesize a wide array of substituted piperidines has made it a valuable building block in the development of new therapeutic agents. nih.govijnrd.org The ongoing exploration of piperidine derivatives continues to yield novel compounds with potential applications in treating a wide range of diseases. encyclopedia.pubijnrd.org
Overview of Ethanol-Substituted Heterocycles in Research
Ethanol-substituted heterocycles are a class of compounds that feature a hydroxyl group attached to an ethyl substituent on a heterocyclic ring. This functional group arrangement significantly influences the molecule's properties and, consequently, its applications in research. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which can enhance the solubility of the compound in polar solvents, including water. solubilityofthings.com This is a crucial characteristic for potential drug candidates, as improved solubility can positively impact bioavailability. solubilityofthings.com
The presence of the ethanol (B145695) group also provides a reactive site for further chemical modifications. This allows for the synthesis of a diverse library of related compounds for structure-activity relationship (SAR) studies. For example, aryl alkanol piperazine (B1678402) derivatives, which are structurally related to ethanol-substituted piperidines, have been investigated for their potential antidepressant-like activities. nih.gov The ability to form various derivatives is essential in the optimization of a lead compound during the drug discovery process.
Research Context of 2-Phenyl-1-piperidin-4-ylethanol within Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a vast and diverse family of organic compounds that are of paramount importance in medicinal chemistry. ijsrtjournal.comopenmedicinalchemistryjournal.comnih.gov In fact, over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov This class of compounds includes a wide variety of structures, from simple five- and six-membered rings to more complex fused systems. nih.govnih.gov
This compound, with its piperidine ring, falls squarely within this critical class of compounds. Its structure combines the well-established piperidine scaffold with a phenyl group and an ethanol substituent. This combination of features makes it a molecule of interest in medicinal chemistry research. The piperidine ring provides a robust and versatile core, the phenyl group can engage in various interactions with biological targets, and the ethanol group can influence solubility and provide a point for further chemical elaboration. While specific research on this compound itself is not extensive, its structural components are all highly relevant to the design and development of new therapeutic agents.
Chemical Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO | sigmaaldrich.com |
| Molecular Weight | 205.30 g/mol | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
| InChI | 1S/C13H19NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 | sigmaaldrich.com |
| InChI Key | QLQFYCNTRVMVIU-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES String | OC(Cc1ccccc1)C2CCNCC2 | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1-piperidin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQFYCNTRVMVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Phenyl 1 Piperidin 4 Ylethanol and Its Analogs
Total Synthesis Strategies for the Core Structure
The total synthesis of the 2-Phenyl-1-piperidin-4-ylethanol core can be achieved through various strategic routes, which can be broadly categorized by their approach to stereochemistry and the sequence of bond-forming events.
The presence of at least one stereocenter in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure compounds. 2-Piperidineethanol (B17955) itself is a valuable chiral starting material for the synthesis of various natural and synthetic compounds. nih.gov The enantiopure forms of such precursors are often obtained through enzymatic resolution of the racemate. nih.gov
Stereoselectivity can also be introduced during the construction of the piperidine (B6355638) ring or the addition of substituents. For instance, the addition of organometallic reagents to cyclic precursors is a key strategy. The stereoselective addition of Gilman or Grignard reagents to dihydropyran-4-ones, which are structurally related to piperidinone precursors, often proceeds via an axial attack of the nucleophile, leading to a specific diastereomer. nih.gov Similarly, the Julia-Kocienski olefination reaction, which involves the reaction of metallated sulfones with aldehydes, can be highly stereoselective for the formation of trans-alkenes, a structural feature that can be further elaborated into the desired saturated scaffold. organic-chemistry.org
Table 1: Examples of Stereoselective Methods in Piperidine Synthesis
| Method | Reagents/Catalyst | Key Transformation | Stereochemical Outcome |
|---|---|---|---|
| Enzymatic Resolution | Lipase (B570770) | Acylation of a racemic alcohol | Separation of enantiomers |
| Asymmetric Hydrogenation | Ruthenium(II) or Rhodium(I) complexes | Reduction of an enamine or pyridine (B92270) derivative | High enantiomeric excess (ee) |
| Diastereoselective Michael Addition | Gilman reagents (e.g., Ph₂CuLi) | Addition to a chiral α,β-unsaturated ketone | Control of relative stereochemistry |
For this compound, a linear approach might start with a simple piperidine and sequentially add the necessary functional groups.
A more efficient convergent approach would involve the separate synthesis of two key fragments:
A suitably functionalized 4-substituted piperidine.
A phenylethanol side chain or its synthetic equivalent.
These fragments are then coupled in a final, high-yielding step. This strategy is particularly advantageous in producing libraries of analogs, as different piperidine cores can be combined with various side chains. scholarsresearchlibrary.com
Table 2: Comparison of Linear and Convergent Synthesis Pathways
| Pathway | Description | Advantages | Disadvantages |
|---|---|---|---|
| Linear Synthesis | Step-by-step construction on a single starting material. | Conceptually simple. | Low overall yield for many steps. |
| Convergent Synthesis | Separate synthesis of fragments followed by coupling. wikipedia.org | Higher overall yield, greater flexibility for analog synthesis. scholarsresearchlibrary.com | Requires more complex strategic planning. |
Key Precursors and Reagents in the Synthesis of this compound Derivatives
The selection of appropriate starting materials and reagents is fundamental to the success of the synthesis. The construction of the target molecule relies on the availability of versatile piperidine precursors and methods to introduce the required phenyl and ethanol (B145695) groups.
The piperidine ring is a ubiquitous scaffold in medicinal chemistry. nih.govresearchgate.net There are several robust methods for its synthesis and functionalization.
Hydrogenation of Pyridines: One of the most common methods for obtaining piperidines is the hydrogenation of corresponding pyridine derivatives. nih.govresearchgate.net This can be achieved using various transition metal catalysts under hydrogen pressure. This approach allows for the synthesis of a wide array of substituted piperidines, provided the corresponding pyridines are accessible.
Cyclization Reactions: The piperidine ring can be constructed from acyclic precursors. The Dieckmann condensation is a classic method used to form cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield piperidin-4-ones. researchgate.net This is a key strategy for producing N-phenethyl-4-piperidone, a vital intermediate in the synthesis of several pharmaceuticals. researchgate.netincb.orggoogle.com
Functionalization of Pre-formed Rings: Existing piperidine rings can be modified through various reactions. For example, piperidin-4-ones serve as versatile intermediates that can undergo nucleophilic addition at the carbonyl group or substitution at the α-carbon. researchgate.netasianpubs.org
The introduction of the phenylethanol portion of the molecule can be achieved at different stages of the synthesis.
From Piperidin-4-one: A common strategy involves using a piperidin-4-one precursor. The phenyl group can be introduced via a Grignard reaction (e.g., with phenylmagnesium bromide) or by using organolithium reagents. Subsequent reaction steps can be used to build the ethanol linker.
Alkylation of the Piperidine Nitrogen: The entire N-phenethyl group can be installed by alkylating the nitrogen of a pre-formed 4-hydroxypiperidine (B117109) or a related derivative with a phenethyl halide.
Building from N-phenethyl-4-piperidone (NPP): NPP is a commercially important precursor that already contains the N-phenethyl moiety. incb.org The synthesis of the target compound from NPP would require the transformation of the ketone at the C4 position into a phenyl-ethanol group. This could be achieved through a multi-step sequence, such as a Wittig reaction to introduce a benzylidene group, followed by transformations to create the ethanol side chain.
Table 3: Key Precursors and Reagents
| Precursor | Reagent(s) | Transformation |
|---|---|---|
| Substituted Pyridine | H₂, Pd/C or PtO₂ | Hydrogenation to form the piperidine ring. nih.gov |
| N,N-bis(β-methoxycarbonylethyl)phenethylamine | Na, Toluene | Dieckmann condensation to form a piperidin-4-one precursor. researchgate.netgoogle.com |
| Piperidin-4-one | Phenylmagnesium bromide | Nucleophilic addition to introduce a phenyl group. |
| 4-Hydroxypiperidine | Phenethyl bromide, Base | N-alkylation to introduce the phenethyl group. |
Transition Metal-Catalyzed Coupling Reactions in Piperidine-Ethanol Synthesis
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rhhz.netnih.gov Palladium- and nickel-based catalysts are particularly prominent. rsc.orgresearchgate.net
These methods are highly applicable to the synthesis of this compound and its analogs.
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organic halide or triflate, is a powerful tool for creating C-C bonds. researchgate.net For example, a 4-halopiperidine derivative could be coupled with phenylboronic acid to install the phenyl group directly onto the piperidine ring. nih.gov
Heck and Sonogashira Couplings: These reactions can be used to create unsaturated C-C bonds, which can then be hydrogenated to form the desired saturated linkages.
Buchwald-Hartwig Amination: This reaction is used to form C-N bonds and can be employed to attach the piperidine nitrogen to an aromatic ring if required for certain analogs.
The use of these catalytic systems allows for milder reaction conditions and greater functional group tolerance compared to classical methods, making them indispensable for the synthesis of complex pharmaceutical targets. researchgate.net
Table 4: Application of Transition Metal-Catalyzed Reactions
| Reaction | Catalyst (Example) | Coupling Partners | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl Halide + Arylboronic Acid | Aryl-Aryl (C-C) |
| Heck | Pd(OAc)₂ | Aryl Halide + Alkene | Aryl-Alkene (C-C) |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Aryl Halide + Terminal Alkyne | Aryl-Alkyne (C-C) |
| Buchwald-Hartwig | Pd₂(dba)₃, Ligand | Aryl Halide + Amine | Aryl-Amine (C-N) |
Table of Mentioned Compounds
Novel Synthetic Routes and Methodological Innovations for Related Derivatives
Recent advancements in synthetic organic chemistry have led to the development of innovative methods for constructing the piperidine scaffold and its derivatives. These new routes often offer advantages in terms of efficiency, diversity, and environmental friendliness over classical methods.
One notable example is the one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines, catalyzed by trimethylsilyl (B98337) iodide (TMSI) in methanol (B129727) at room temperature, which yields highly functionalized piperidines in moderate to good yields. researchgate.net Another efficient method utilizes a catalytic amount of saccharin (B28170) in methanol at 40 °C for a three-component, one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines to produce 1,2,3,4,6-pentasubstituted piperidines with excellent diastereoselectivities. researchgate.net The products of these reactions can often be easily collected through simple filtration. researchgate.net
The versatility of MCRs allows for the creation of a wide diversity of piperidine derivatives by varying the starting components. For instance, the use of ortho-functionalized phenyl groups or reactive heterocycles at the C2 position can lead to the construction of additional rings, further increasing molecular complexity. researchgate.net
A biocatalytic approach using immobilized Candida antarctica lipase B (CALB) on magnetic halloysite (B83129) nanotubes has also been developed for the synthesis of piperidines via a multicomponent reaction of benzaldehyde, aniline, and acetoacetate (B1235776) ester. rsc.org This method offers high yields and the catalyst can be reused for multiple cycles, demonstrating its potential for sustainable synthesis. rsc.org
Table 1: Examples of Multicomponent Reactions for Piperidine Synthesis
| Catalyst/Conditions | Reactants | Product Type | Key Features |
| Trimethylsilyl iodide (TMSI), Methanol, Room Temperature | β-ketoesters, Aromatic aldehydes, Aromatic amines | Highly functionalized piperidines | One-pot, Moderate to good yields researchgate.net |
| Saccharin, Methanol, 40 °C | β-ketoesters, Aromatic aldehydes, Aromatic amines | 1,2,3,4,6-Pentasubstituted piperidines | Excellent diastereoselectivity, Simple filtration researchgate.net |
| Immobilized Candida antarctica lipase B (CALB) | Benzaldehyde, Aniline, Acetoacetate ester | Clinically valuable piperidines | Biocatalytic, Reusable catalyst, High yields rsc.org |
The principles of green chemistry are increasingly being applied to the synthesis of piperidine derivatives to minimize environmental impact and enhance sustainability. nih.govrasayanjournal.co.in These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
An efficient green chemistry approach for the synthesis of N-substituted piperidones, which are precursors to many piperidine derivatives, has been developed. nih.gov This methodology presents significant advantages over the classical Dieckman approach. nih.gov The use of water as a catalyst in certain synthetic procedures for piperidine derivatives exemplifies a green approach, where hydrogen bonding facilitates the reaction. ajchem-a.com
Other green techniques employed in the synthesis of heterocyclic compounds like piperidines include:
Microwave-assisted synthesis: This can lead to shorter reaction times, higher yields, and purer products. rasayanjournal.co.in
Solvent-free reactions: Conducting reactions without a solvent can reduce waste and simplify purification. rasayanjournal.co.in
Ultrasonication: The use of ultrasound can enhance reaction rates and yields. ajchem-a.com
Use of non-toxic catalysts: Employing environmentally benign catalysts is a key aspect of green synthesis. ajchem-a.com
The development of such green methods is crucial for the sustainable production of piperidine-containing compounds in the pharmaceutical and chemical industries. rasayanjournal.co.in
Synthetic Strategies for Chiral Resolution and Enantioselective Synthesis
Many biologically active piperidine derivatives are chiral, and their pharmacological effects are often stereospecific. Therefore, the ability to obtain enantiomerically pure compounds is of paramount importance. This can be achieved through either the resolution of a racemic mixture or by enantioselective synthesis.
Chiral Resolution:
Chiral resolution involves the separation of enantiomers from a racemic mixture. For piperidine derivatives, this can be accomplished through several methods:
Diastereomeric Salt Formation: This classical method involves reacting the racemic base with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.
Chromatographic Separation: Chiral stationary phases in high-performance liquid chromatography (HPLC) can be used to separate enantiomers. nih.gov
Diastereomeric Ester Derivatives: Racemic alcohols or acids can be derivatized with a chiral auxiliary to form diastereomers, which are then separated by chromatography or crystallization. nih.gov For example, racemic 6-phenyl-4-phenylethynyl-1,4-dihydropyridine derivatives have been resolved by forming diastereomeric esters with optically pure glycerol (B35011) and threitol derivatives. nih.gov
Enantioselective Synthesis:
Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral product directly. This is often a more efficient approach than chiral resolution. Strategies for the enantioselective synthesis of piperidine derivatives include:
Use of Chiral Catalysts: Metal catalysts complexed with chiral ligands can induce enantioselectivity in reactions that form the piperidine ring or introduce a stereocenter.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.
Enzyme-Catalyzed Reactions: Enzymes, being inherently chiral, can catalyze reactions with high enantioselectivity.
For instance, the enantiomers of a quinolone antimicrobial agent containing a piperazinyl group attached to a phenyl-cyclopropyl moiety were synthesized, and their biological activities were found to be different, highlighting the importance of stereochemistry. nih.gov Although the degree of chiral discrimination by most bacteria was only 4-fold in this case, it underscores the principle of chiral recognition by biological systems. nih.gov
Molecular Interactions and Biochemical Mechanism Investigations
Target Identification and Characterization Studies for 2-Phenyl-1-piperidin-4-ylethanol
There is no publicly available research that identifies the specific biological targets of this compound.
Exploration of Receptor Binding Profiles
No studies were found that explored the binding affinity of this compound for any specific receptors. Therefore, its receptor binding profile, including any potential selectivity for receptor subtypes, is unknown.
Enzyme Inhibition Assays
Information regarding the ability of this compound to inhibit the activity of any enzymes is not available in the surveyed literature.
In Vitro Biochemical Characterization of Compound Activity
The in vitro biochemical activity of this compound has not been detailed in accessible scientific reports.
Cellular Uptake and Subcellular Distribution Studies
There are no published studies on the cellular uptake mechanisms or the subcellular distribution of this compound. Consequently, it is not known how or if the compound enters cells and where it might accumulate.
Ligand-Target Binding Kinetics (e.g., SPR)
No data from ligand-target binding kinetics studies, such as those using Surface Plasmon Resonance (SPR), are available for this compound. Such studies are crucial for understanding the association and dissociation rates of a compound with its target, which can influence its pharmacological effect.
Investigation of Downstream Signaling Pathways Modulated by this compound
Without identification of a primary biological target, there has been no investigation into the downstream signaling pathways that might be modulated by this compound.
Evaluation of Biological Activities of this compound Analogs
Research into the derivatives of the this compound scaffold has led to the discovery of analogs with notable biological activities, particularly in the area of anti-tuberculosis therapeutics. A study focused on a library of piperidinol analogs identified compounds with significant efficacy against Mycobacterium tuberculosis. nih.gov
Initial screening of commercially available compound libraries identified a piperidinol compound as a promising hit for anti-tuberculosis drug discovery. This led to the synthesis and evaluation of an expanded library of 22 related analogs to establish a structure-activity relationship (SAR). The anti-tuberculosis activity of these derivatives was quantified by their minimum inhibitory concentrations (MICs). nih.gov
Generally, the synthesized analogs demonstrated anti-tuberculosis activity with MIC values ranging from 1.4 to 18.8 µg/mL. The stereochemistry at the central secondary hydroxyl group and the nature of the substituent on the aryl C-ring were found to be critical for the observed activity. nih.gov
The most potent compounds identified were 4b and 4m . Compound 4b , which has an (R)-stereoconfiguration at the central hydroxyl group and a chloro-substituent at the para-position of the aryl C-ring, exhibited an MIC of 1.4 µg/mL. Compound 4m , with an (S)-stereoconfiguration and a para-trifluoromethyl group on the aryl C-ring, showed a comparable MIC of 1.7 µg/mL. nih.gov
The investigation into the structure-activity relationship concerning the phenoxy C-ring revealed clear trends. Analogs with a 4-chloro or a 4-trifluoromethyl substitution were the most active. In contrast, analogs with an unsubstituted phenyl ring or a 2,5-dimethyl substitution were among the least active. Further modifications, such as the removal of the 4-Chloro and 3-CF3 groups from the parent compound 4b , resulted in a significant decrease in anti-tuberculosis activity, highlighting the importance of these specific substitutions. nih.gov
While compounds 4b and 4m showed promising in vitro activity and acceptable therapeutic indices, they produced significant side effects during in vivo testing in mice. These adverse effects were attributed to the secondary pharmacology associated with the core 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol structure. nih.gov
Below is a data table summarizing the anti-tuberculosis activity of selected analogs.
| Compound | Stereochemistry (Central OH) | Aryl C-ring Substitution | MIC (µg/mL) |
| 4b | R | 4-chloro | 1.4 |
| 4m | S | 4-trifluoromethyl | 1.7 |
| 4a | S | 4-chloro | Not specified |
| 4c | R | Unsubstituted | Less active |
| 4d | S | Unsubstituted | Less active |
| 4e | R | Unsubstituted | Less active |
| 4f | S | Unsubstituted | Less active |
| 4n | R | 4-trifluoromethyl | Not specified |
| 4o | R | 2,5-dimethyl | Less active |
| 4p | S | 2,5-dimethyl | Less active |
| 5a-c | N/A | Modifications of 4b | Significant decrease in activity |
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for estimating the affinity and binding mode of a ligand, such as 2-Phenyl-1-piperidin-4-ylethanol, within the active site of a target protein.
Molecular docking simulations can predict how this compound might fit into a protein's binding pocket and estimate the strength of this interaction, often expressed as a binding energy or affinity. For instance, in studies of similar piperidine-based compounds, docking is used to identify the most stable binding conformations. A study on 1-amino-2-phenyl-4-(piperidin-1-yl)-butane derivatives, which share structural similarities with this compound, successfully used docking to predict binding affinities at the human CCR5 receptor. researchgate.net The predicted affinities correlated well with experimentally observed antagonist activities, demonstrating the reliability of the approach. researchgate.net Similarly, docking studies on phenyl hydrazine (B178648) derivatives of piperidones against various cancer-related proteins yielded glide scores indicating significant binding potency. ijpsjournal.com For a molecule like this compound, docking would involve generating multiple possible conformations and orientations within a target's active site and scoring them based on factors like electrostatic interactions and shape complementarity.
Table 1: Illustrative Binding Affinity Data from Docking Studies of Related Piperidine (B6355638) Compounds This table presents findings from compounds structurally related to this compound to illustrate the type of data generated in molecular docking studies.
| Compound Class | Target Protein | Predicted Binding Affinity (Glide Score/Energy) | Reference |
|---|---|---|---|
| Phenyl Hydrazine Derivatives of Piperidones | Dihydrofolate Reductase | -7.88 kcal/mol | ijpsjournal.com |
| Phenyl Hydrazine Derivatives of Piperidones | Estrogen Receptor | -5.34 kcal/mol | ijpsjournal.com |
| 2-Phenyl Indole Derivatives | EGFR Kinase | -7.0 kcal/mol | nih.gov |
Beyond predicting affinity, docking reveals which amino acid residues in the target protein are crucial for binding. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, a computational study on piperidine/piperazine-based compounds identified key interactions with amino acid residues within the sigma 1 receptor (S1R). rsc.orgsigmaaldrich.com In another study, the interaction of phenyl hydrazine derivatives with the estrogen receptor involved hydrogen bonding with the residue GLU323. ijpsjournal.com For this compound, the hydroxyl group could act as a hydrogen bond donor or acceptor, the phenyl ring could engage in hydrophobic and pi-stacking interactions, and the piperidine nitrogen could form hydrogen bonds or ionic interactions. Identifying these specific residue interactions is fundamental for understanding the basis of molecular recognition and for designing derivatives with improved potency or selectivity.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. rsc.org These calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's reactivity and stability.
Frontier Molecular Orbital (FMO) theory is a key application of quantum calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. rsc.org For a molecule like this compound, HOMO/LUMO analysis would pinpoint the regions most susceptible to nucleophilic and electrophilic attack. osti.gov For instance, the phenyl ring and the oxygen and nitrogen atoms would likely be key contributors to these frontier orbitals. osti.gov
Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies This table outlines theoretical parameters that can be calculated for this compound using quantum chemistry.
| Parameter | Description | Formula |
|---|---|---|
| Energy Gap (ΔE) | Indicates chemical reactivity and stability. | ELUMO - EHOMO |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | The reciprocal of hardness; indicates higher reactivity. | 1 / η |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | -(EHOMO + ELUMO) / 2 |
| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. | χ² / (2η) |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. osti.gov It uses a color spectrum to show the distribution of charge, where red typically indicates regions of negative potential (rich in electrons, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). osti.gov For this compound, an MEP map would likely show a negative potential around the electronegative oxygen and nitrogen atoms and a relatively neutral or slightly negative potential across the phenyl ring's pi-system, while the hydrogen atoms would show positive potential. osti.gov These maps are invaluable for understanding intermolecular interactions, particularly in the context of ligand-receptor binding, as they highlight regions of electrostatic complementarity.
Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability
While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations introduce motion, allowing researchers to observe the behavior of a ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and the stability of interactions.
Ligand-Based and Structure-Based Drug Design Approaches
Drug design strategies for derivatives of this compound can be broadly categorized into ligand-based and structure-based approaches. The choice between these methods often depends on the availability of structural information for the biological target.
Ligand-Based Drug Design: In the absence of a high-resolution crystal structure of the target protein, ligand-based methods are invaluable. These approaches utilize the information from a set of known active compounds to build a model that predicts the activity of new, untested molecules. A prominent ligand-based method is the Quantitative Structure-Activity Relationship (QSAR) analysis.
A QSAR study was conducted on a series of 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists using a neural network method. unict.it In this study, a variety of molecular descriptors were calculated and selected to correlate with the known analgesic activities of the compounds. unict.it Such models can be instrumental in designing novel this compound derivatives with desired activities. For instance, a comparative QSAR analysis was performed on phenyl piperidine derivatives as potent dual NK1R antagonists and serotonin (B10506) transporter (SERT) inhibitors, leading to the design of new lead compounds. nih.gov
Another ligand-based approach involves pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. For example, a 3D QSAR pharmacophore model was generated for acetylcholinesterase (AChE) inhibitors to screen for novel therapeutic agents for Alzheimer's disease. researchgate.net This approach could be applied to a library of this compound derivatives to identify candidates with potential AChE inhibitory activity.
Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. This approach involves docking candidate molecules into the binding site of the target protein to predict their binding orientation and affinity.
Molecular docking studies have been extensively used for piperidine-containing compounds. For example, in a study of 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes as CCR5 antagonists, molecular docking was used to predict the binding modes of the antagonists within a homology model of the CCR5 receptor. nih.gov The predicted binding affinities showed a good correlation with the experimental activities, validating the interaction model. nih.gov
Similarly, piperidine and piperazine-based compounds have been investigated as sigma receptor (S1R) ligands. nih.govrsc.org In one study, a potent S1R agonist was identified through a screening campaign, and its binding mode was analyzed using docking into a crystal structure of the S1R. nih.govrsc.org These computational studies, often enriched with molecular dynamics simulations, help to elucidate the crucial amino acid residues involved in ligand binding. nih.gov Such insights are critical for the structure-based optimization of this compound derivatives as ligands for various receptors.
The following table provides a hypothetical example of how docking scores could be presented for a series of this compound derivatives against a specific target.
| Compound ID | Derivative of this compound | Docking Score (kcal/mol) |
| REF-001 | This compound | -7.5 |
| DER-002 | 2-(4-Fluorophenyl)-1-piperidin-4-ylethanol | -8.2 |
| DER-003 | 2-Phenyl-1-(1-methylpiperidin-4-yl)ethanol | -7.8 |
| DER-004 | 2-(4-Chlorophenyl)-1-piperidin-4-ylethanol | -8.5 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results.
Virtual Screening Methodologies for Novel Derivatives
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
Pharmacophore-Based Virtual Screening: This method uses a pharmacophore model as a 3D query to search compound databases. Only molecules that match the pharmacophore's features are selected as hits. This approach was successfully used to identify novel acetylcholinesterase inhibitors from a large chemical library. researchgate.net A similar workflow could be employed to screen for novel derivatives of this compound with desired biological activities.
Docking-Based Virtual Screening: In this approach, a large number of compounds are docked into the binding site of a target protein, and their binding affinities are estimated using a scoring function. The top-scoring compounds are then selected for further experimental testing. For instance, structure-based virtual screening has been used to identify novel potential agonists for the GPR142 receptor, a target for type 2 diabetes. frontiersin.org
The process of virtual screening typically involves several steps, starting with the preparation of the compound library and the target protein structure, followed by the screening itself, and finally, post-processing of the results to select the most promising candidates. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is often integrated into the virtual screening workflow to filter out compounds with undesirable pharmacokinetic properties early in the discovery process. nih.govresearchgate.netfrontiersin.org
The results of a virtual screening campaign can be summarized in a table, as shown below, which hypothetically lists hit compounds with their predicted binding energies.
| Hit ID | Chemical Structure | Predicted Binding Energy (kcal/mol) | Source Library |
| HIT-001 | [Structure of a novel derivative] | -9.8 | Commercial Database |
| HIT-002 | [Structure of a novel derivative] | -9.5 | In-house Library |
| HIT-003 | [Structure of a novel derivative] | -9.2 | Natural Product Database |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results.
By leveraging these computational methodologies, researchers can efficiently explore the vast chemical space around the this compound core, leading to the identification of novel derivatives with tailored pharmacological properties for a range of therapeutic applications.
Role As a Synthetic Building Block and Precursor in Organic Synthesis
Utilization of 2-Phenyl-1-piperidin-4-ylethanol as a Chiral Intermediate
The presence of a stereocenter at the carbon bearing the hydroxyl group makes this compound a useful chiral intermediate. Enantiomerically pure forms of this compound are crucial for the synthesis of stereospecific pharmaceuticals and other biologically active molecules. The synthesis of chiral piperidine (B6355638) derivatives is of significant interest due to their prevalence in medicinally important compounds, including naturally occurring alkaloids. nih.gov
The resolution of racemic 2-piperidineethanol (B17955) derivatives can be achieved through various methods, including enzymatic kinetic resolution. nih.gov This technique utilizes enzymes to selectively react with one enantiomer, allowing for the separation of the two. For instance, the enantioselective synthesis of related piperidine-containing compounds has been achieved using methods like asymmetric allylboration to establish a second stereocenter with high diastereomeric excess. nih.gov While direct resolution methods for this compound are not extensively detailed in the provided results, the principles of resolving similar chiral piperidine alcohols are well-established. googleapis.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO sigmaaldrich.com |
| Molecular Weight | 205.30 g/mol sigmaaldrich.comnih.gov |
| IUPAC Name | 2-Phenyl-1-(piperidin-4-yl)ethanol nih.gov |
| InChI Key | QLQFYCNTRVMVIU-UHFFFAOYSA-N sigmaaldrich.com |
Incorporation into Complex Heterocyclic Systems
The piperidine scaffold is a fundamental component in the synthesis of more intricate heterocyclic compounds. nih.gov The 4-piperidone (B1582916) scaffold, a related structure, is a known building block for creating complex heterocyclic systems, including potent analgesics. nih.gov this compound, with its reactive hydroxyl and secondary amine functionalities, can be readily incorporated into larger, more complex heterocyclic frameworks.
The synthesis of various piperidine derivatives often involves multi-step reaction sequences. For example, the synthesis of certain piperidin-4-one derivatives can be achieved through Mannich condensation reactions. chemrevlett.com While specific examples of incorporating this compound into complex heterocycles are not explicitly detailed, its structural features make it a suitable candidate for such synthetic strategies. The nitrogen of the piperidine ring can undergo N-alkylation or N-acylation, and the hydroxyl group can be converted into other functional groups, facilitating its integration into diverse heterocyclic systems.
Derivatization for Scaffold Modification in Multi-Step Syntheses
The versatility of this compound as a synthetic building block is further highlighted by its potential for derivatization. The hydroxyl and piperidine nitrogen can be functionalized to modify the scaffold in multi-step syntheses, allowing for the creation of a diverse library of compounds. youtube.com
For instance, the N-H group of the piperidine can be protected, for example with a Boc group, and the alcohol can be oxidized to an aldehyde. This aldehyde derivative can then be used in a variety of subsequent reactions. nih.gov The hydroxyl group can also be a site for introducing other functionalities through esterification or etherification reactions. These modifications are crucial steps in multi-step syntheses, enabling the construction of complex target molecules. youtube.com The ability to modify both the piperidine ring and the ethanol (B145695) side chain provides a high degree of flexibility for scaffold diversification.
Applications in Complex Natural Product Synthesis
Chiral piperidine derivatives are key structural motifs in a wide array of natural products, particularly alkaloids. nih.govnih.gov The enantiopure forms of compounds like 2-piperidineethanol are valuable starting materials for the total synthesis of these natural products. nih.gov
For example, the enantiopure (S)-2-piperidineethanol has been utilized in the synthesis of the alkaloid coniine. nih.gov This synthesis involves elongating the carbon chain at the 2-position of the piperidine ring through a Wittig reaction, followed by hydrogenation and deprotection. nih.gov While direct application of this compound in a specific natural product synthesis is not explicitly mentioned, its structural similarity to other chiral piperidine building blocks suggests its potential in this area. The phenyl group would offer an additional point for synthetic elaboration in the creation of complex natural product analogues.
Catalytic or Ligand Role in Organic Reactions
While the primary role of this compound is as a synthetic intermediate, molecules with similar structural features, such as phosphanylferrocene amidines, have been shown to act as ligands in coordination chemistry. researchgate.net These ligands can coordinate to metal centers, such as palladium, ruthenium, and rhodium, to form complexes that can have catalytic activity. researchgate.net
The nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group in this compound have the potential to act as a bidentate ligand, coordinating to a metal center. The synthesis of organic ligands via reactions of related heterocyclic systems has been reported. researchgate.net Although there is no direct evidence of this compound itself being used as a catalyst or ligand in the provided search results, its functional groups suggest a potential for such applications in the future.
Advanced Analytical Research Methods for Characterization and Quantification
Spectroscopic Methods for Structural Elucidation of Novel Derivatives
Spectroscopic techniques are indispensable for the detailed structural analysis of 2-Phenyl-1-piperidin-4-ylethanol and its analogues. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information regarding connectivity, functional groups, and three-dimensional arrangement.
Advanced NMR Techniques (e.g., Temperature-Dependent NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including complex heterocyclic structures like piperidine (B6355638) derivatives. researchgate.netipb.pt One- and two-dimensional NMR experiments (such as COSY, HMQC, and HMBC) are routinely used to assign the proton (¹H) and carbon (¹³C) signals of the molecule, confirming the connectivity of the phenyl, ethanol (B145695), and piperidine moieties. nih.gov
For conformationally flexible molecules like this compound, which contains a piperidine ring that can exist in different chair conformations, advanced NMR techniques such as temperature-dependent NMR are particularly insightful. rsc.org By recording NMR spectra at various temperatures, researchers can study the dynamic exchange between different conformational states. nih.gov As the temperature changes, the rate of conformational interchange can be influenced, leading to observable changes in the NMR spectrum, such as the coalescence of signals. The analysis of these changes allows for the calculation of thermodynamic parameters and the energy barriers associated with conformational inversion. rsc.orgrsc.org For instance, studies on N-substituted piperidines have utilized computational chemistry in conjunction with experimental NMR data to investigate their dynamic behavior and determine the relative proportions of different conformers. researchgate.net This approach is critical for understanding how substituents on the piperidine ring influence its conformational preferences, which can be affected by factors like steric repulsion and stereoelectronic effects. researchgate.net
| Nucleus | Position in Piperidine Ring | Typical Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Axial Protons | ~2.5 - 3.1 | Generally appear at a higher field than equatorial protons. |
| ¹H | Equatorial Protons | ~2.8 - 3.5 | Often deshielded relative to axial protons. |
| ¹³C | C2, C6 (adjacent to N) | ~45 - 60 | Chemical shift is sensitive to the substituent on the nitrogen atom. |
| ¹³C | C3, C5 | ~25 - 35 | Less affected by the nitrogen substituent compared to C2/C6. |
| ¹³C | C4 | ~30 - 45 | Chemical shift is influenced by the substituent at this position. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. nih.gov Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed. ESI is a soft ionization technique that often provides the molecular ion peak ([M+H]⁺), confirming the molecular mass. researchgate.netscielo.br High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental formula of the compound. nih.gov
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the parent ion. scielo.brresearchgate.net By inducing fragmentation, a characteristic pattern of daughter ions is produced, which provides valuable structural information. For piperidine-containing compounds, common fragmentation pathways include the cleavage of the N-CO bond in amide derivatives and the loss of the substituent on the piperidine ring. rhhz.net For example, in piperidine alkaloids, the neutral loss of water or acetic acid can be a major fragmentation pathway. nih.gov The analysis of these fragmentation patterns helps in the structural confirmation of known compounds and the identification of unknown derivatives. researchgate.net
| Parent Ion | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Structural Implication |
|---|---|---|---|
| [M+H]⁺ | Loss of H₂O | [M+H - 18]⁺ | Presence of a hydroxyl group. |
| [M+H]⁺ | Cleavage of side chain | Varies | Indicates the nature of the substituent on the piperidine ring. |
| [M+H]⁺ | Ring opening | Varies | Provides information about the piperidine core structure. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. researchgate.net These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) - IR | Typical Wavenumber (cm⁻¹) - Raman |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |
| N-H (Amine) | Stretching | 3300-3500 (medium) | 3300-3500 (medium) |
| C-H (Aromatic) | Stretching | 3000-3100 (medium) | 3000-3100 (strong) |
| C-H (Aliphatic) | Stretching | 2850-2960 (strong) | 2850-2960 (strong) |
| C=C (Aromatic) | Stretching | 1450-1600 (medium) | 1450-1600 (strong) |
Chromatographic Separation and Purification Techniques
Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and resolving stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of non-volatile compounds. For this compound and its derivatives, reversed-phase HPLC is a common approach. sielc.com Method development involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), and detector settings (e.g., UV detection at a wavelength where the phenyl group absorbs). sielc.com
Since this compound is a chiral molecule, possessing a stereocenter at the carbon bearing the hydroxyl group, chiral HPLC is necessary for the separation of its enantiomers. nih.govnih.gov This is typically achieved using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. researchgate.net The development of chiral HPLC methods often involves screening different types of CSPs and mobile phases to achieve optimal separation. chiralpedia.comresearchgate.net
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 or Chiral Stationary Phase (e.g., polysaccharide-based) | Separation based on polarity or chirality. sielc.comnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with additives (e.g., formic acid) | Elution of the analyte from the column. nih.gov |
| Flow Rate | 0.5 - 2.0 mL/min | Affects resolution and analysis time. |
| Detection | UV at ~254 nm | Detection of the aromatic phenyl group. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. google.comnotulaebotanicae.ro While this compound itself may have limited volatility, it can be derivatized to increase its volatility for GC analysis. More commonly, GC is used to analyze volatile derivatives or impurities that may be present in a sample. youtube.com
The combination of GC with a mass spectrometer (GC-MS) is a particularly powerful analytical tool. oup.comcmbr-journal.comnih.gov GC separates the components of a mixture, and the mass spectrometer provides identification based on the mass spectrum of each component. researchgate.netresearchgate.net The choice of the GC column, temperature program, and carrier gas flow rate are critical parameters that are optimized to achieve good separation of the compounds of interest. youtube.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Capillary column (e.g., CP-Sil-5CB-MS) | Separation of volatile compounds. oup.com |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature ramp (e.g., 50 °C to 300 °C) | Separates compounds based on their boiling points. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Identification and quantification of separated components. |
Chiral Chromatography for Enantiomeric Purity Assessment
The presence of a chiral center at the carbon atom bearing the hydroxyl group in this compound necessitates methods to separate and quantify its enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the definitive technique for assessing enantiomeric purity.
The separation mechanism relies on the differential interaction between the individual enantiomers and the chiral selector immobilized on the stationary phase. This leads to the formation of transient, diastereomeric complexes with different energies, resulting in different retention times for the (R)- and (S)-enantiomers. For derivatives of 1-phenylethanol, which constitutes a core part of the target molecule's structure, polysaccharide-based CSPs are highly effective. nih.gov
Enzymatic kinetic resolution studies of similar compounds frequently employ chiral HPLC to monitor the reaction's progress and determine the enantiomeric excess (ee) of both the remaining substrate and the product. nih.gov In a typical setup, samples are analyzed on a chiral column, such as a Chiralcel OB, which is packed with cellulose-based selectors. The mobile phase often consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol. Detection is commonly achieved using a UV detector set to a wavelength where the phenyl group absorbs, typically around 210-220 nm. The enantiomeric excess is calculated from the peak areas of the two separated enantiomers. A successful method will show baseline separation of the two enantiomeric peaks. oup.com
Table 1: Representative HPLC Conditions for Chiral Separation of Phenyl-alcohol Derivatives
| Parameter | Condition |
| Column | Chiralcel OB |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
This table presents a typical starting point for method development for the chiral separation of this compound, based on established methods for analogous compounds. nih.gov
Crystallography for Solid-State Structure Determination
Studies on closely related chiral piperidine derivatives provide significant insight into the expected solid-state structure. For instance, the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, a compound with a very similar substitution pattern, has been elucidated. acs.org These studies reveal that the six-membered piperidine ring predominantly adopts a stable chair conformation. This conformation is a general rule for piperidine derivatives, with few exceptions. acs.org The substituent at the nitrogen atom, in this case, the 2-hydroxy-1-phenylethyl group, typically occupies an equatorial position to minimize steric hindrance. acs.org
The crystal packing is often stabilized by a network of intermolecular hydrogen bonds. In the case of this compound, the hydroxyl group can act as a hydrogen bond donor, while the piperidine nitrogen can act as an acceptor. In the crystal structure of the analogous piperidin-4-one derivative, weak C—H⋯O hydrogen bonds link molecules into supramolecular chains. acs.org The specific arrangement and packing of the molecules in the crystal lattice define the crystal system and space group.
Table 2: Representative Crystallographic Data for a Related Piperidine Derivative
| Parameter | 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one |
| Chemical Formula | C₁₃H₁₇NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Piperidine Ring Conformation | Chair |
| Key Interactions | C—H⋯O hydrogen bonds |
This data, sourced from a study on a closely related molecule, illustrates the type of detailed structural information obtained from crystallographic analysis. acs.org
Advanced Spectrophotometric Assays for Compound Detection
While direct UV-Vis spectrophotometry can detect the presence of the phenyl chromophore in this compound, its selectivity is low. Advanced spectrophotometric assays enhance specificity and sensitivity, often through chemical reactions that generate a new, distinct chromophore. These methods can be tailored to target either the secondary alcohol or the secondary amine (piperidine) functionality.
One approach for quantifying the secondary alcohol involves its oxidation to the corresponding ketone. The secondary alcohol can be oxidized using a reagent like potassium dichromate. Subsequently, the amount of ketone formed can be determined colorimetrically. acs.orgacs.org This is achieved by reacting the ketone with 2,4-dinitrophenylhydrazine (B122626) to form a 2,4-dinitrophenylhydrazone derivative, which produces a stable, colored solution in the presence of a base that can be measured spectrophotometrically. acs.org
Alternatively, the secondary amine of the piperidine ring can be targeted. Methods for determining piperazine (B1678402) derivatives, which are structurally related, can be adapted. These include:
Charge-Transfer Complexation: The lone pair of electrons on the piperidine nitrogen can donate to an electron acceptor (a π-acceptor like iodine or a σ-acceptor like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)). mdpi.comnih.gov This interaction forms a colored charge-transfer complex with a distinct absorbance maximum that can be used for quantification. mdpi.comnih.gov
Ion-Pair Complexation: The basic piperidine nitrogen can be protonated and then form a stable, colored ion-pair complex with an acidic dye, such as bromocresol green or bromophenol blue, in a non-aqueous solvent. mdpi.comnih.gov The absorbance of the resulting complex is proportional to the concentration of the compound.
Derivatization: The piperidine nitrogen can be derivatized to introduce a highly absorbing chromophore. A common reaction involves nitrosation with nitrous acid to form an N-nitroso derivative, which has a strong UV absorbance. nih.gov Another approach is to react the amine with a labeling agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which creates a stable, UV-active derivative suitable for analysis. researchgate.net
Table 3: Summary of Advanced Spectrophotometric Assay Strategies
| Functional Group Targeted | Principle | Reagent(s) | Detection Wavelength (Typical) |
| Secondary Alcohol | Oxidation & Derivatization | Potassium Dichromate, 2,4-Dinitrophenylhydrazine | ~480 nm |
| Piperidine Nitrogen | Charge-Transfer Complexation | Iodine | ~360 nm mdpi.com |
| Piperidine Nitrogen | Ion-Pair Formation | Bromocresol Green | ~410 nm mdpi.com |
| Piperidine Nitrogen | N-Nitrosation Derivatization | Nitrous Acid | ~240 nm nih.gov |
These methods provide enhanced selectivity and sensitivity for the quantification of this compound in various samples compared to direct spectrophotometry.
Emerging Research Avenues and Future Perspectives
Exploration of Novel Biological Targets for 2-Phenyl-1-piperidin-4-ylethanol Analogs
The piperidine (B6355638) nucleus is a cornerstone in the development of pharmaceuticals, found in drugs targeting a multitude of biological pathways. nih.gov Analogs of this compound could be designed to interact with a variety of receptors and enzymes, expanding their therapeutic potential beyond currently established activities. The inherent structural versatility of the piperidine ring allows for the synthesis of diverse libraries of compounds for screening against new targets. ccspublishing.org.cn
Researchers are increasingly looking at less-explored biological targets to address unmet medical needs. For instance, derivatives of piperidine have shown promise as antipsychotic agents by targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov By modifying the substituents on the phenyl and piperidine rings of the this compound core, it may be possible to develop novel modulators of these and other central nervous system receptors.
Furthermore, the field of agrochemicals has also seen the successful application of piperidine-containing compounds, which exhibit fungicidal, insecticidal, and herbicidal properties. ccspublishing.org.cn This suggests that analogs of this compound could be investigated for their potential in agriculture, representing a significant and largely untapped area of research.
Table 1: Potential Biological Targets for this compound Analogs
| Target Class | Specific Examples | Potential Therapeutic/Application Area |
| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors, Opioid Receptors | Antipsychotics, Antidepressants, Analgesics |
| Ion Channels | Calcium Channels, Sodium Channels, Potassium Channels | Antihypertensives, Antiarrhythmics, Anticonvulsants |
| Enzymes | Kinases (e.g., ALK, ROS1), Glutaminase (GLS1) | Anticancer Agents |
| Transporters | Monoamine Transporters | Antidepressants, Stimulants |
| Agricultural Targets | Fungal Enzymes, Insect Receptors | Fungicides, Insecticides |
Development of Prodrug Strategies based on the this compound Scaffold
Prodrug design is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. The this compound scaffold possesses a hydroxyl group and a secondary amine within the piperidine ring, both of which are amenable to chemical modification to create prodrugs. google.com
For instance, the hydroxyl group can be esterified to enhance lipophilicity and improve oral absorption. These ester prodrugs would then be hydrolyzed in vivo by esterases to release the active parent drug. Similarly, the secondary amine in the piperidine ring could be acylated or converted to a carbamate (B1207046) to modulate the drug's solubility and metabolic stability. A patent for prodrugs of piperazine (B1678402) and substituted piperidine antiviral agents demonstrates the feasibility of such approaches for related structures. google.com
These modifications can be tailored to achieve specific goals, such as targeted delivery to a particular tissue or organ, or to provide a sustained release profile, thereby reducing dosing frequency and improving patient compliance.
Integration of Artificial Intelligence and Machine Learning in Derivative Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. springernature.com These computational tools can be powerfully applied to the design of novel derivatives of this compound with optimized properties.
Generative AI models can explore vast chemical spaces to propose new molecular structures based on the this compound scaffold. springernature.com These models can be trained on existing data of compounds with known biological activities and physicochemical properties to predict the characteristics of newly designed molecules. This approach can significantly accelerate the identification of lead compounds with desired activity and a lower likelihood of off-target effects.
Exploration of Bioorthogonal Chemistry Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.nettum.de These reactions provide powerful tools for studying the biological fate of molecules, identifying their cellular targets, and developing novel therapeutic strategies.
The this compound scaffold could be functionalized with a "chemical handle," such as an azide (B81097) or an alkyne, which can then be selectively reacted with a probe molecule through a bioorthogonal reaction like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netnih.gov
This would enable researchers to visualize the distribution of the compound within cells and tissues, identify its binding partners through affinity-based proteomics, and even construct targeted drug delivery systems. The application of bioorthogonal chemistry to this compound derivatives would open up new avenues for understanding their mechanism of action at a molecular level. nih.gov
Interdisciplinary Research Collaborations for Comprehensive Compound Evaluation
To fully realize the therapeutic potential of this compound and its analogs, a collaborative, interdisciplinary approach is essential. This would involve the expertise of medicinal chemists for the design and synthesis of new derivatives, pharmacologists for the evaluation of their biological activity, and computational scientists for the application of AI and ML in compound design.
Furthermore, collaborations with structural biologists could provide insights into the binding modes of these compounds with their biological targets, guiding further optimization. Toxicologists would be crucial for assessing the safety profiles of lead candidates, and formulation scientists would work on developing appropriate delivery systems for clinical application. Such a synergistic approach would be critical for the comprehensive evaluation and successful translation of promising this compound-based compounds from the laboratory to the clinic.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Phenyl-1-piperidin-4-ylethanol in a laboratory setting?
- Methodological Answer : The synthesis typically involves reductive amination of 4-piperidone derivatives with phenylethylamine precursors. Key steps include:
- Step 1 : Condensation of 4-piperidone with a benzyl halide or aryl Grignard reagent to introduce the phenyl group.
- Step 2 : Reduction of the intermediate ketone using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the ethanol moiety.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H NMR to confirm proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.2–7.5 ppm). ¹³C NMR should resolve quaternary carbons (e.g., piperidine C-4 at ~60 ppm).
- Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/methanol) and solve the structure using SHELX programs .
- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ (calc. for C₁₃H₁₉NO: 206.1545).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification.
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if respiratory distress occurs .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For example, test NaBH₄ vs. LiAlH₄ for ketone reduction efficiency.
- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR spectroscopy to identify rate-limiting steps.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution in the condensation step .
Q. How should researchers address contradictions in spectroscopic data for this compound analogs?
- Methodological Answer :
- Comparative Analysis : Cross-validate NMR data with structurally similar compounds (e.g., 1-(2-Methylphenyl)piperidin-4-one ).
- Dynamic Effects : Consider rotameric equilibria in the piperidine ring, which may split NMR signals. Use variable-temperature NMR to resolve dynamic effects.
- Theoretical Calculations : Perform DFT simulations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Q. What strategies are effective for identifying pharmacological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against GPCRs (e.g., dopamine or serotonin receptors) due to the piperidine moiety’s affinity for CNS targets .
- In Vitro Assays : Test inhibition of monoamine oxidases (MAO-A/B) or acetylcholinesterase via fluorometric assays.
- SAR Studies : Synthesize analogs (e.g., substituent variations on the phenyl ring) to correlate structural features with activity .
Q. How can computational modeling predict the metabolic pathways of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
